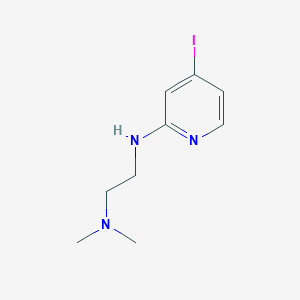![molecular formula C8H7F3N4 B1434367 [8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine CAS No. 1020041-12-6](/img/structure/B1434367.png)
[8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine
Vue d'ensemble
Description
[8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine is a chemical compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a trifluoromethyl group attached to a triazolopyridine ring, which is further connected to a methanamine group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with a variety of enzymes and receptors .
Mode of Action
It’s worth noting that similar compounds have been shown to bind to their targets and induce changes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
Similar compounds have been found to exhibit a range of biological activities .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
Analyse Biochimique
Biochemical Properties
(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The compound’s trifluoromethyl group enhances its binding affinity to certain enzymes, leading to either inhibition or activation of enzymatic activity. For instance, it has been shown to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are crucial in physiological processes .
Cellular Effects
The effects of (8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of genes involved in apoptosis, cell cycle regulation, and metabolic pathways. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, (8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine exerts its effects through specific binding interactions with biomolecules. The compound’s trifluoromethyl group enhances its ability to form hydrogen bonds and hydrophobic interactions with target proteins. This results in the inhibition or activation of enzyme activity, depending on the nature of the interaction. Furthermore, it has been shown to modulate gene expression by binding to transcription factors and altering their activity .
Dosage Effects in Animal Models
The effects of (8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic effects, including cellular apoptosis and tissue damage. These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications while minimizing potential adverse effects .
Metabolic Pathways
(8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to influence the levels of key metabolites, thereby affecting overall cellular metabolism. Its interaction with metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, underscores its potential impact on cellular energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of (8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound’s trifluoromethyl group enhances its ability to cross cellular membranes, facilitating its distribution to various cellular compartments. Additionally, it interacts with binding proteins that regulate its localization and accumulation within cells, thereby influencing its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of (8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine is critical for its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and mitochondria, through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects at the appropriate sites within the cell, thereby modulating cellular processes and functions effectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine typically involves the reaction of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine with appropriate reagents under controlled conditions. One common method involves the use of hydrazine hydrate and ethanol, followed by the addition of 2-chloropyrazine . The reaction is carried out at elevated temperatures, and the product is purified through various techniques such as extraction and crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.
Analyse Des Réactions Chimiques
Types of Reactions
[8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted triazolopyridines.
Applications De Recherche Scientifique
Chemistry
In chemistry, [8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in inhibiting certain enzymes and pathways, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been evaluated for its activity against various diseases, including cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines
Uniqueness
Compared to similar compounds, [8-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine stands out due to its specific trifluoromethyl group and methanamine linkage. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N4/c9-8(10,11)5-2-1-3-15-6(4-12)13-14-7(5)15/h1-3H,4,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTYJUBKBDANCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=C1)C(F)(F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-3-chlorophenyl)boronic acid](/img/structure/B1434284.png)
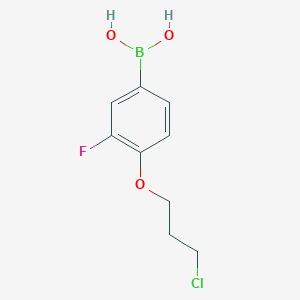
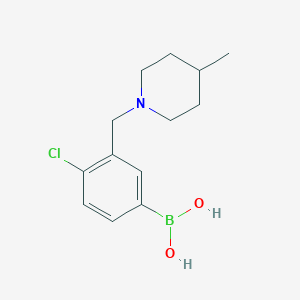
![2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B1434291.png)
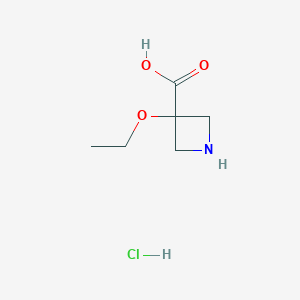
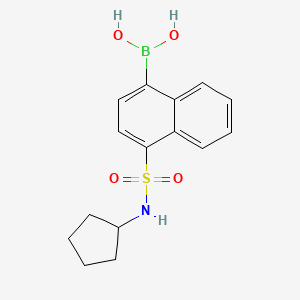
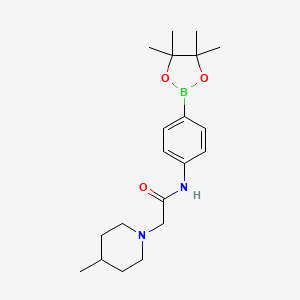

![1,5-Dichloro-2-[(3-fluorophenyl)methoxy]-4-nitrobenzene](/img/structure/B1434297.png)
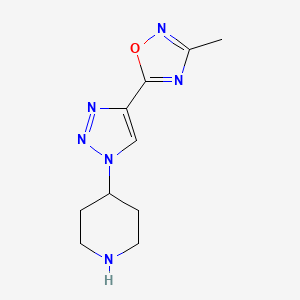
![1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride](/img/structure/B1434303.png)
![Methyl 2-[3-(aminomethyl)cyclobutyl]acetate hydrochloride](/img/structure/B1434304.png)
![2,6-Diazaspiro[3.4]octane dihydrochloride](/img/structure/B1434305.png)
